molecular formula C20H23N5O2 B3562483 8-[1-(2,4-dimethylphenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-yl]-1,4-dioxa-8-azaspiro[4.5]decane

8-[1-(2,4-dimethylphenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-yl]-1,4-dioxa-8-azaspiro[4.5]decane

Cat. No.: B3562483
M. Wt: 365.4 g/mol
InChI Key: HPTRUWZXDVSBEE-UHFFFAOYSA-N
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Description

8-[1-(2,4-Dimethylphenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-yl]-1,4-dioxa-8-azaspiro[4.5]decane is an intricate heterocyclic compound characterized by a unique spiro-ring structure. Its construction combines diverse functional groups which contribute to its biochemical versatility and potential in various research fields. The compound attracts interest due to its specific structural features, which potentially endow it with unique chemical and biological properties.

Properties

IUPAC Name

8-[1-(2,4-dimethylphenyl)pyrazolo[3,4-d]pyrimidin-4-yl]-1,4-dioxa-8-azaspiro[4.5]decane
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H23N5O2/c1-14-3-4-17(15(2)11-14)25-19-16(12-23-25)18(21-13-22-19)24-7-5-20(6-8-24)26-9-10-27-20/h3-4,11-13H,5-10H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HPTRUWZXDVSBEE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C=C1)N2C3=C(C=N2)C(=NC=N3)N4CCC5(CC4)OCCO5)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H23N5O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

365.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 8-[1-(2,4-dimethylphenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-yl]-1,4-dioxa-8-azaspiro[4.5]decane typically involves several key steps:

  • Formation of pyrazolo[3,4-d]pyrimidine core: This may involve the condensation of a pyrazole derivative with a pyrimidine precursor under catalytic conditions.

  • Introduction of the 2,4-dimethylphenyl group: This might be achieved through a palladium-catalyzed coupling reaction, ensuring regioselective attachment.

  • Construction of the spiro-ring system: Spirocyclization is performed by reacting appropriate intermediates in a ring-closing reaction. Conditions such as temperature, pH, and solvent choice play crucial roles.

Industrial Production Methods

Scaling up the synthesis for industrial production necessitates optimizing these reactions for yield and purity while maintaining economic and environmental considerations. Flow chemistry and continuous processing methods may be employed to enhance efficiency and reproducibility.

Chemical Reactions Analysis

Types of Reactions

  • Oxidation: This compound can undergo oxidation, potentially forming quinone-type structures.

  • Reduction: Reduction reactions may target the heterocyclic ring systems, modifying the electronic properties.

  • Substitution: Electrophilic and nucleophilic substitutions can occur on the aromatic rings, introducing various functional groups.

Common Reagents and Conditions

  • Oxidizing agents: Potassium permanganate or chromium trioxide under controlled conditions.

  • Reducing agents: Sodium borohydride or lithium aluminum hydride.

  • Substitution reagents: Halogenating agents for electrophilic substitutions or nucleophiles like alkyl halides for nucleophilic substitutions.

Major Products Formed

Depending on the reaction conditions and reagents, the major products may include various hydroxylated, halogenated, or alkylated derivatives of the original compound, each possessing distinctive properties.

Scientific Research Applications

Chemistry

  • Catalysts: The compound can act as a ligand in transition metal catalysis, facilitating a variety of organic reactions.

  • Material Science: Potential use in the synthesis of advanced materials with specific electronic or optical properties.

Biology

  • Enzyme Inhibition: May serve as a scaffold for developing enzyme inhibitors, particularly targeting kinases or proteases.

  • Molecular Probes: Utilized in the design of fluorescent probes for imaging biological processes.

Medicine

  • Drug Development: Investigated as a lead compound for developing novel therapeutics against diseases like cancer or neurological disorders.

  • Diagnostics: Used in diagnostic assays due to its ability to interact with specific biomolecules.

Industry

  • Polymer Synthesis: Involved in the synthesis of specialized polymers with unique mechanical or chemical properties.

  • Agriculture: Potentially employed in the development of agrochemicals such as pesticides or herbicides.

Mechanism of Action

The compound exerts its effects primarily through interaction with specific molecular targets. These targets could be enzymes, receptors, or nucleic acids. The detailed mechanism often involves binding to the active site or allosteric site of a target protein, modulating its activity and thereby affecting downstream pathways. Structural features like the spiro-ring system provide rigidity, allowing precise interactions at the molecular level.

Comparison with Similar Compounds

Similar Compounds

  • 8-[1-(2,4-dichlorophenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-yl]-1,4-dioxa-8-azaspiro[4.5]decane

  • 8-[1-(2,4-dimethoxyphenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-yl]-1,4-dioxa-8-azaspiro[4.5]decane

Uniqueness

Compared to its analogs, 8-[1-(2,4-dimethylphenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-yl]-1,4-dioxa-8-azaspiro[4.5]decane stands out due to its specific substituents which influence its reactivity and interaction with biological targets. The presence of the 2,4-dimethylphenyl group imparts unique steric and electronic properties, potentially enhancing its efficacy in specific applications.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
8-[1-(2,4-dimethylphenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-yl]-1,4-dioxa-8-azaspiro[4.5]decane
Reactant of Route 2
8-[1-(2,4-dimethylphenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-yl]-1,4-dioxa-8-azaspiro[4.5]decane

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